molecular formula C4H6O2<br>CH2=C(CH3)COOH<br>C4H6O2 B1676352 Methacrylic acid CAS No. 79-41-4

Methacrylic acid

Cat. No.: B1676352
CAS No.: 79-41-4
M. Wt: 86.09 g/mol
InChI Key: CERQOIWHTDAKMF-UHFFFAOYSA-N
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Description

Methacrylic acid, also known as 2-methylprop-2-enoic acid, is an organic compound with the chemical formula CH₂=C(CH₃)COOH. It is a colorless, viscous liquid with a pungent odor. This compound is a carboxylic acid that is soluble in warm water and miscible with most organic solvents. It is primarily used as a precursor to its esters, especially methyl methacrylate, and to poly(methyl methacrylate) (PMMA) .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Methacrylic acid (MAA) primarily targets macrophages and insulin growth factor 1 (IGF-1) in the body . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis. IGF-1 is a hormone similar in molecular structure to insulin that plays an important role in childhood growth and continues to have anabolic effects in adults .

Mode of Action

MAA interacts with its targets by promoting a vascularized tissue response. This is achieved through the polarization of macrophages and the generation of IGF-1 . Polarization of macrophages refers to the process by which macrophages are stimulated to assume different functional phenotypes, in this case, a pro-regenerative vessel-forming (“M2”) state . The generation of IGF-1 further supports this process .

Biochemical Pathways

MAA affects several biochemical pathways. It has been found to enhance the regeneration of soft tissue injuries without additional growth factors or cells . MAA-based materials, such as MAA-co-methyl methacrylate beads and MAA-collagen hydrogel, have been shown to promote accelerated diabetic wound closure in the skin . Additionally, MAA-PEG hydrogels have facilitated islet engraftment into the subcutaneous space due to their pro-vascularization properties, allowing a return to normoglycemia .

Pharmacokinetics

It is known that maa is a colorless, viscous liquid that is soluble in warm water and miscible with most organic solvents

Result of Action

The result of MAA’s action is the promotion of tissue repair and regeneration . MAA-based materials exert remarkable pro-regenerative capabilities, positioning MAA-based materials as an effective means for promoting tissue repair . This response is instead of the fibrous capsule that typically surrounds most implanted materials, and which isolates the implant from the host .

Action Environment

The action of MAA can be influenced by environmental factors. For instance, the pH-dependent properties of MAA make it suitable for use in controlled drug delivery systems . .

Biochemical Analysis

Biochemical Properties

Methacrylic acid plays a significant role in biochemical reactions due to its reactive carboxylic acid group and double bond. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can undergo esterification reactions catalyzed by esterases, forming esters that are important in polymer chemistry. Additionally, this compound can participate in Michael addition reactions with nucleophiles, which are facilitated by enzymes such as Michaelases. These interactions highlight the versatility of this compound in biochemical processes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis and perturb the cell cycle in certain cell lines . It can also modulate the expression of genes involved in inflammatory responses and tissue regeneration, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit enzymes involved in the citric acid cycle, thereby affecting cellular energy production . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s ability to modulate various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo polymerization if not handled properly . Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects are important considerations in experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote tissue regeneration and repair by modulating inflammatory responses and promoting angiogenesis . At high doses, this compound can exhibit toxic effects, including tissue damage and systemic toxicity . These dosage-dependent effects highlight the importance of careful dose selection in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as coenzyme A to form intermediates that enter the citric acid cycle . Additionally, this compound can undergo biotransformation through pathways involving oxidation and reduction reactions . These metabolic processes are crucial for the compound’s bioavailability and biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilicity . Additionally, this compound can interact with transport proteins and binding proteins that facilitate its movement within the cellular environment . These transport and distribution mechanisms are essential for the compound’s cellular localization and function.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It can be found in various cellular compartments, including the cytoplasm and nucleus . The compound’s localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles . Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-methylprop-2-enoic acid
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InChI

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)
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InChI Key

CERQOIWHTDAKMF-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)O
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Molecular Formula

C4H6O2, Array
Record name METHACRYLIC ACID
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Related CAS

25068-55-7, 50867-57-7, 25087-26-7, 25750-36-1, Array, 54193-36-1 (hydrochloride salt)
Record name 2-Propenoic acid, 2-methyl-, homopolymer, isotactic
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Record name Methacrylic acid
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DSSTOX Substance ID

DTXSID3025542
Record name Methacrylic acid
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Molecular Weight

86.09 g/mol
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Physical Description

Methacrylic acid appears as a clear colorless liquid (or low-melting solid) with a pungent odor. Corrosive to metals and tissue. Flash point 170 °F. Melting point 61 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make plastics., Methacrylic acid, stabilized appears as a clear colorless liquid with a pungent odor. Corrosive to metals and tissue. Combustible. Flash point 170 °F. Melting point 61 °F. May polymerize if contaminated or heated. If polymerization takes place inside a closed container, the container may violently rupture. Less dense than water and is soluble in water. Vapors heavier than air. Used to make plastics., Liquid, Colorless liquid or solid (below 61 degrees F) with an acrid, repulsive odor; [NIOSH], COLOURLESS LIQUID OR COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 61 °F) with an acrid, repulsive odor.
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Record name 2-Propenoic acid, 2-methyl-
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Boiling Point

325 °F at 760 mmHg (NTP, 1992), 325 °F at 760 mmHg (NIOSH, 2023), 163 °C at 760 mm Hg, 159-163 °C, 325 °F
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Flash Point

170 °F (NTP, 1992), 171 °F (NIOSH, 2023), 77 °C, 76 °C (open cup), 153 °F (67 °C) (closed cup), 68 °C c.c., 77 °C o.c., 171 °F (open-cup), (oc) 171 °F
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 9 % at 77 °F (NIOSH, 2023), Soluble in chloroform; miscible with ethanol, ether, In water solubility, 89 g/L at 20 °C, Solubility in water: moderate, (77 °F): 9%
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Density

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.02 (Liquid) (NIOSH, 2023) - Denser than water; will sink, 1.0153 at 20 °C/4 °C, Relative density (water = 1): 1.02, 1.015 at 68 °F, 1.02 (Liquid)
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Vapor Density

2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 2.97, 2.97
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Vapor Pressure

0.65 mmHg at 68 °F ; 1 mmHg at 77 °F (NTP, 1992), 0.7 mmHg (NIOSH, 2023), 0.99 [mmHg], 0.99 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 130, 0.7 mmHg
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Color/Form

Clear colorless liquid or colorless crystals, Long prisms

CAS No.

79-41-4, 25087-26-7
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Melting Point

61 °F (NTP, 1992), 61 °F (NIOSH, 2023), 16 °C, 61 °F
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Synthesis routes and methods I

Procedure details

In a reactor equipped with a stirring rod and a thermometer were placed 754 parts of water, 13 parts of a sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid ELEMINOL RS-30 (trade name, available from Sanyo Chemical Industries, Ltd.,), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate and 1 part of ammonium persulfate, and the mixture was stirred at 400 rpm for 15 minutes to yield a white emulsion. The emulsion was heated to an inner temperature of 75° C., followed by reaction for 5 hours. The reaction mixture was further treated with 30 parts of a 1% aqueous solution of ammonium persulfate, was aged at 75° C. for 5 hours and thereby yielded an aqueous dispersion [Polymer Fine Particle Dispersion 1] of a vinyl resin (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). Fine Particle Dispersion 1 had a volume-average particle diameter of 0.10 μm as determined with a laser diffraction-scattering size distribution analyzer LA-920 (trade name, available from Horiba, Ltd.). Part of Fine Particle Dispersion 1 was dried to isolate a resin component. The resin component had a Tg of 57° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium persulfate
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Reaction Step One
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sulfuric acid ester
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ammonium persulfate
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Synthesis routes and methods II

Procedure details

A modified resinous polymer of propylene containing approximately 10% by weight methacrylic acid was prepared as follows: 0.5 grams of Lupersol 256 Peroxide (peroxyhexanoic acid manufactured by Wallace & Tiernan Inc., Lucidol Division) was added to a reactor containing 200 grams of substantially crystalline homopolymeric polypropylene powder, 25 grams of methacrylic acid and 600 grams of water. The mixture was then heated at just below reflux temperature, about 95° C., for one hour. The product was filtered and washed with water followed by acetone and then dried in a vacuum oven at 75° C. for two hours. The modified resinous polymer of propylene weighed 225.6 grams.
[Compound]
Name
Peroxide
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Reaction Step One
Name
polypropylene
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25 g
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600 g
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Synthesis routes and methods III

Procedure details

This example illustrates conjoint use of the fluoro acrylate and methacrylate. 75.81 g (40.8 wt. %) of the perfluoroalkyl methacrylate (DuPont's Zonyl-TM), 72.3 g (38.9 wt. %) of the perfluoroalkyl acrylate (Hoechst-Celanese NUVA HF), 17.61 g (9.5 wt. %) of methacrylic acid, and 19.98 g (10.8 wt. %) of 2-hydroxyethyl methacrylate were polymerized in 300 ml THF, using 0.55 g AIBN as initiator, employing above-described procedure. Yield: 79.1%.
Name
Quantity
300 mL
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Name
fluoro acrylate
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Synthesis routes and methods IV

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.
[Compound]
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aqueous solution
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100 mL
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sodium hydrogenphosphate
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Synthesis routes and methods V

Procedure details

Terpolymer derivatives having either acrylate or methacrylate units and benzophenone moieties substituted on the isobutylene/para-methylstyrene/para-bromomethylstyrene were then prepared. A 5000 ml glass-jacketed reaction vessel fitted with an overhead stirrer, a hose connector and septum was purged with nitrogen. At room temperature under nitrogen, the vessel was charged with toluene (2500 ml) and 450 g of the base isobutylenelparamethylstyrene/para-bromomethylstyrene terpolymer above comprising 2.4 total mole percent para-methylstyrene, including 1.10 mole percent para-bromomethylstyrene, and having a Mooney viscosity of 32 (1+8 min., 125° C.). The base terpolymer was dissolved by stirring at room temperature overnight. A tetrabutylammonium salt of acrylic acid (or methacrylic acid) was prepared in a second flask by charging 101.3 ml tetrabutylammonium hydroxide (1.0M in methanol) and 7.3 ml acrylic acid (7.0 ml methacrylic acid) and 4 g of 4-hydroxybenzophenone and 30 ml of methanol to the flask and stirring at room temperature to give a water-white clear solution. This solution was then added to the flask containing the dissolved base terpolymer, at a circulating bath temperature of 83° C. After 45 minutes, the bath temperature was raised to 95° C. and let to run for 7.5 h. Then the bath temperature was lowered to 70° C., and after a 2.5 h period, the reaction was let to cool. The yellowish viscous solution was quenched and washed with 10 ml HCl in 1000 ml deionized water, and subsequently washed with H2O/IPA (70:30) 5 to 6 times. The polymer was isolated by precipitation into 0.1% BHT in isopropanol (IPA) and dried in vacuo for 48 h at 1 mm Hg and 80° C.
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30 mL
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isobutylene para-methylstyrene para-bromomethylstyrene
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tetrabutylammonium hydroxide
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7.3 mL
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reactant
Reaction Step Eight
Quantity
4 g
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methacrylic acid
Reactant of Route 2
Methacrylic acid
Reactant of Route 3
Methacrylic acid
Reactant of Route 4
Methacrylic acid
Reactant of Route 5
Methacrylic acid
Reactant of Route 6
Methacrylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.